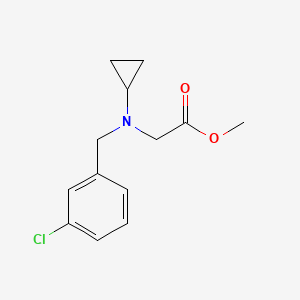

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is an organic compound that features a complex structure with a combination of aromatic and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate typically involves the reaction of 3-chlorobenzylamine with cyclopropylamine and methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is stirred continuously, and the product is purified using techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is primarily explored for its potential therapeutic properties. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

1.1. Anticancer Properties

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of cyclopropyl-containing compounds have been linked to anti-tumor activity due to their ability to modulate signaling pathways involved in cell growth and apoptosis .

1.2. Neuropharmacology

The compound's potential as a neuroactive agent is also noteworthy. Compounds with similar amine functionalities have been studied for their effects on neurotransmitter systems, suggesting that this compound could influence cognitive functions or mood disorders .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

2.1. Building Block for Amine Synthesis

The compound can be utilized as a building block for synthesizing various amines through nucleophilic substitution reactions. This application is particularly relevant in the synthesis of pharmaceuticals where specific amine functionalities are required .

2.2. Synthesis of Cyclopropane Derivatives

The cyclopropyl group in the compound allows for further functionalization, enabling the synthesis of cyclopropane derivatives that are valuable in medicinal chemistry and agrochemicals .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various research contexts.

3.1. Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of cyclopropyl-containing compounds similar to this compound, demonstrating significant inhibition of tumor growth in vitro .

3.2. Case Study: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of related compounds, revealing potential benefits in treating anxiety and depression through modulation of serotonin pathways .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-((3-bromobenzyl)(cyclopropyl)amino)acetate: Similar structure but with a bromine atom instead of chlorine.

Methyl 2-((3-fluorobenzyl)(cyclopropyl)amino)acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the cyclopropyl group and the aromatic ring also contributes to its distinct chemical properties.

Biological Activity

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Cytotoxic Activity

Research indicates that compounds with similar structural motifs to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives containing chlorobenzyl and cyclopropyl groups have shown promising anticancer properties, with some compounds demonstrating IC50 values significantly lower than established chemotherapeutics like doxorubicin .

Neuropharmacological Effects

The cyclopropyl moiety is often associated with enhanced selectivity for dopamine receptors, particularly the D3 subtype. Preliminary studies suggest that modifications to the cyclopropyl structure can lead to increased affinity and selectivity, which may be beneficial in treating neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Chlorine Substitution : The presence of chlorine on the benzyl ring has been linked to increased cytotoxicity. For example, compounds with a 3-chloro substitution exhibited enhanced activity against MCF-7 breast cancer cells compared to their non-chloro counterparts .

- Cyclopropyl Influence : The cyclopropyl group contributes to the flexibility and overall conformation of the molecule, which can affect binding interactions with biological targets. This has been shown to enhance the efficacy of similar compounds in inhibiting tumor growth .

Case Studies

-

Anticancer Activity

A study evaluated several derivatives of this compound against various cancer cell lines including MCF-7, A549 (lung carcinoma), and HepG2 (liver carcinoma). Results indicated that certain derivatives had IC50 values as low as 8 μM against HepG2 cells, suggesting strong anticancer potential . -

Neuropharmacological Assessment

In a neuropharmacological context, a derivative was tested for its ability to modulate D3 receptor activity. The compound demonstrated a significant increase in receptor binding affinity compared to traditional antipsychotics, indicating potential for use in treating dopamine-related disorders .

Data Tables

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | Apoptosis induction via caspase activation |

| Derivative A | HepG2 | 8.0 | ERK1/2 inhibition |

| Derivative B | A549 | 12.7 | Cell cycle arrest at G1 phase |

Properties

Molecular Formula |

C13H16ClNO2 |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

methyl 2-[(3-chlorophenyl)methyl-cyclopropylamino]acetate |

InChI |

InChI=1S/C13H16ClNO2/c1-17-13(16)9-15(12-5-6-12)8-10-3-2-4-11(14)7-10/h2-4,7,12H,5-6,8-9H2,1H3 |

InChI Key |

PTCYQLQSVOXUED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN(CC1=CC(=CC=C1)Cl)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.